
NSC-60339
Übersicht
Beschreibung
NSC-60339 is a polybasic terephthalic acid derivative that has been studied as a potential cancer chemotherapeutic agent. It is known for its role as an inhibitor of efflux pumps and a substrate of the AcrAB-TolC efflux pump system in bacteria
Wissenschaftliche Forschungsanwendungen
NSC-60339 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Effluxpumpen und deren Auswirkungen auf die bakterielle Resistenz zu untersuchen.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit bakteriellen Effluxpumpen und ihr Potenzial zur Steigerung der Wirksamkeit von Antibiotika untersucht.
Medizin: this compound wird als potenzielles Chemotherapeutikum gegen Krebs untersucht, da es in der Lage ist, Effluxpumpen zu hemmen, die häufig in Krebszellen überexprimiert werden.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als molekularer Keil innerhalb einer Spalte zwischen den Lipoyl- und αβ-Barrel-Domänen des AcrA-Proteins wirkt. Diese Aktion reduziert die strukturelle Dynamik von AcrA über alle vier Domänen hinweg und hemmt so die konformationelle Übertragung von durch das Medikament hervorgerufenen Signalen von AcrB nach TolC. Diese Hemmung stört die Funktion der Effluxpumpe, was zu erhöhten intrazellulären Konzentrationen von Antibiotika und anderen Substraten führt .
Ähnliche Verbindungen:
NSC-227186: Ein weiterer Effluxpumpenhemmer mit ähnlichen Bindungseigenschaften an AcrA.
NSC-33353:
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Wechselwirkung mit dem AcrA-Protein, wobei es als molekularer Keil wirkt und seine strukturelle Dynamik reduziert. Dieser einzigartige Wirkmechanismus macht es zu einem wertvollen Werkzeug bei der Untersuchung der Hemmung von Effluxpumpen und der Entwicklung neuer antimikrobieller Wirkstoffe .
Wirkmechanismus
Target of Action
NSC-60339, also known as Wander, primarily targets the AcrAB-TolC efflux pump system in Escherichia coli . This system is a tripartite protein complex that spans the membrane envelope of gram-negative bacteria . The complex consists of AcrB, the inner membrane transporter; AcrA, the periplasmic adaptor protein (PAP) from the Membrane Fusion Protein (MFP) family of proteins; and TolC, the outer membrane channel .
Mode of Action
This compound interacts with the periplasmic adaptor protein, AcrA . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction results in long-range stabilization across all four domains of AcrA . The compound reduces the structural dynamics of AcrA, diminishing its conformational transmission of drug-evoked signals from AcrB to TolC .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the efflux pump pathway . Efflux pumps play a major role in bacterial multidrug resistance . They are commonly overexpressed in response to antibiotic exposure and can export a wide range of chemically diverse compounds . By inhibiting the AcrAB-TolC efflux pump system, this compound
Biochemische Analyse
Biochemical Properties
NSC-60339 plays a significant role in biochemical reactions. It interacts with the efflux pump system AcrAB-TolC . This interaction involves the periplasmic adaptor protein, AcrA . This compound acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the efflux pump system AcrAB-TolC . This interaction can diminish the conformational transmission of drug-evoked signals from AcrB to TolC , thereby potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the efflux pump system AcrAB-TolC . It acts as a molecular wedge within a cleft between the lipoyl and αβ barrel domains of AcrA . This interaction reduces the structural dynamics across all four domains of AcrA , thereby inhibiting the efflux pump and potentially affecting the transport of substrates, including antibiotics .
Temporal Effects in Laboratory Settings
It is known that this compound can inflict long-range stabilization across all four domains of AcrA
Metabolic Pathways
It is known to interact with the efflux pump system AcrAB-TolC
Transport and Distribution
This compound is known to interact with the efflux pump system AcrAB-TolC , which spans the membrane envelope of gram-negative bacteria
Subcellular Localization
Given its interaction with the efflux pump system AcrAB-TolC , it is likely to be found in the periplasmic space where AcrA is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC-60339 involves the reaction of terephthalic acid derivatives with specific amines under controlled conditions. The detailed synthetic route includes:
Starting Materials: Terephthalic acid derivatives and amines.
Reaction Conditions: The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under optimized conditions.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: NSC-60339 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen mit Nukleophilen können zur Bildung substituierter Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole werden unter geeigneten Bedingungen verwendet.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
NSC-227186: Another efflux pump inhibitor with similar binding properties to AcrA.
NSC-33353:
Uniqueness of NSC-60339: this compound is unique due to its specific interaction with the AcrA protein, acting as a molecular wedge and reducing its structural dynamics. This unique mechanism of action makes it a valuable tool in studying efflux pump inhibition and developing new antimicrobial agents .
Eigenschaften
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGBYRKCZQJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990240 | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-09-7 | |
| Record name | NSC 38280 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wander | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is "wandering" in the context of dementia?
A1: While a universally accepted definition remains elusive, wandering is often described as aimless or purposeless movement, frequently observed in individuals with dementia [, , ]. This behavior can manifest as repetitive locomotion within a confined space or venturing outside familiar boundaries [, ].
Q2: Why is understanding wandering important?
A2: Wandering poses significant risks for individuals with dementia, including falls, injuries, elopement, and even death [, ]. It also contributes significantly to caregiver burden and can lead to premature institutionalization [].
Q3: How common is wandering in individuals with dementia?
A3: Studies suggest that wandering affects a substantial proportion of individuals with dementia. Research indicates that up to 60% of people with Alzheimer's disease, a common form of dementia, will engage in wandering behavior []. Furthermore, wandering is not limited to specific stages of cognitive impairment, occurring across a spectrum of severity [].
Q4: What are the potential causes of wandering?
A4: Wandering is a complex behavior with multiple contributing factors. While a direct causal link is often difficult to establish, research suggests the following may play a role:
- Personality: Some studies propose that premorbid personality traits, such as extroversion and agreeableness, might be associated with a higher likelihood of wandering behavior in individuals with dementia [].
- Disrupted Biological Clocks: Changes in sleep-wake cycles and circadian rhythms, commonly observed in dementia, are believed to contribute to increased wandering, particularly during nighttime hours [].
- Unmet Needs: Wandering might be a way for individuals with dementia to communicate unmet needs or express discomfort. For instance, the need for movement, toileting, or a change in environment could trigger wandering episodes [, ].
- Medication Side Effects: Certain medications prescribed for dementia, such as donepezil, have been identified as potential triggers for rhabdomyolysis, a serious condition involving muscle breakdown. While rare, this side effect can occur in individuals predisposed to rhabdomyolysis, particularly those who wander [].
Q5: Can wandering be predicted?
A5: While not always predictable, certain factors have been associated with an increased likelihood of wandering. Studies highlight functional impairment and disruptive behavior problems as strong independent predictors of recent wandering episodes [].
Q6: How is wandering typically managed?
A6: Management strategies for wandering are multifaceted and often tailored to the individual's needs and circumstances:
- Supervised Walking Programs: Structured walking programs, particularly those timed around an individual's peak wandering periods, have shown promise in reducing wandering behavior and its associated risks [].
- Environmental Modifications: Simple alterations to the living environment, such as installing visual barriers or camouflaging exits, can help deter wandering attempts [].
- Assistive Technologies: Technologies like GPS trackers and motion sensors offer a way to monitor individuals prone to wandering, enhancing their safety and providing caregivers with peace of mind [, ].
Q7: What are the future directions in wandering research?
A7: Despite significant progress in recent years, wandering research remains a dynamic field with ongoing exploration. Key areas of focus include:
- Reconceptualizing Wandering: There is a growing call to move beyond viewing wandering solely as a problem behavior []. Researchers are beginning to explore the subjective experiences of individuals with dementia, seeking to understand the meaning and potential benefits of wandering from their perspective [, ].
- Developing Targeted Interventions: Future research aims to develop and evaluate more effective, personalized interventions for managing wandering. This includes exploring innovative technologies, tailored exercise programs, and psychosocial interventions that address the underlying needs and motivations driving the behavior [, ].
- Improving Caregiver Support: Recognizing the significant burden placed on caregivers, research is increasingly focused on developing resources and support systems to assist caregivers in managing wandering behavior, reducing stress, and enhancing quality of life for both themselves and the individuals they care for [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



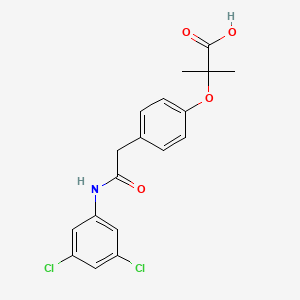
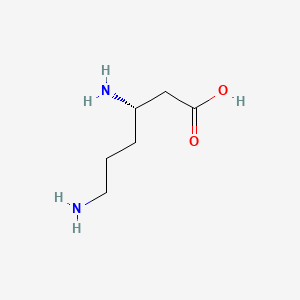

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)

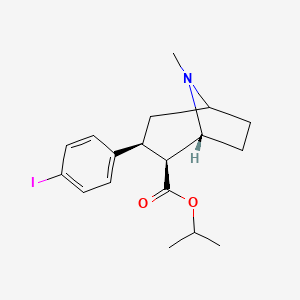
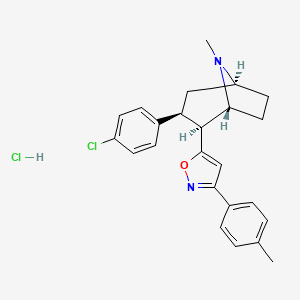




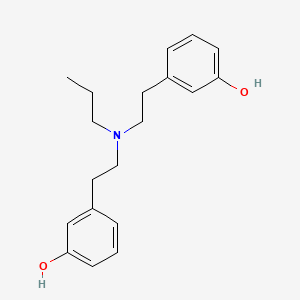
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
